molecular formula C19H34N6O9 B1234430 Divezid CAS No. 52109-02-1

Divezid

Cat. No.: B1234430
CAS No.: 52109-02-1
M. Wt: 490.5 g/mol
InChI Key: MNAJDEGONDAOSR-UHFFFAOYSA-N
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Description

Historical Discovery and Development

The development of this compound as an anthelmintic compound can be traced through the broader historical context of antiparasitic drug discovery during the mid-20th century. The foundational work that contributed to compounds like this compound began with the discovery of diethylcarbamazine in 1947 by Yellapragada Subbarow, which established the therapeutic potential of piperazine derivatives in treating filarial diseases. This breakthrough opened new avenues for research into related compounds that could address various parasitic infections in both human and veterinary medicine. The scientific community's understanding of helminthology expanded significantly during this period, particularly through the pioneering work of academician Konstantin Ivanovich Scriabin, who established the foundations of modern parasitology in the former Soviet Union. Scriabin's contributions included the organization of the first department of Parasitology in 1917 and the subsequent development of comprehensive approaches to combating helminthiasis through what he termed "deworming" methodologies.

The evolution of anthelmintic compounds like this compound reflects decades of research into the complex life cycles of parasitic worms and the development of targeted therapeutic interventions. Historical records indicate that the systematic study of helminth development cycles began in the latter half of the 19th century, with researchers like Kuhenmeister, Siebold, and Leykart conducting groundbreaking experiments that established the relationship between larval and adult stages of various parasites. These early investigations provided the scientific foundation for understanding how compounds like this compound could effectively interrupt parasitic life cycles. The compound's development represents a culmination of this extensive research heritage, incorporating knowledge gained from multiple generations of parasitologists and pharmacologists who worked to create more effective treatments for helminthic infections.

Nomenclature and Chemical Identity

This compound possesses a complex chemical identity that reflects its multi-component nature and specialized pharmaceutical formulation. The compound is officially registered under the Chemical Abstracts Service number 52109-02-1, which serves as its unique identifier in chemical databases worldwide. The molecular formula of this compound is documented as C₁₉H₃₄N₆O₉, indicating a substantial molecular structure with a molecular weight of 490.5081 grams per mole. This molecular composition reflects the combination of multiple active components that work synergistically to provide anthelmintic activity. The International Union of Pure and Applied Chemistry name for this compound describes it as acetyl(amino)cyanamide; N,N-diethyl-4-methylpiperazine-1-carboxamide; 2-hydroxypropane-1,2,3-tricarboxylic acid, which clearly delineates the three primary chemical constituents that comprise the final formulation.

Table 1: Chemical Identification Parameters of this compound

Parameter Value
Chemical Abstracts Service Number 52109-02-1
Molecular Formula C₁₉H₃₄N₆O₉
Molecular Weight 490.5081 g/mol
Classification Anthelmintic
Physical State Solid mixture
Primary Components Citric acid, cyanoacetic acid hydrazide, diethylcarbamazine derivative

Properties

CAS No.

52109-02-1

Molecular Formula

C19H34N6O9

Molecular Weight

490.5 g/mol

IUPAC Name

acetyl(amino)cyanamide;N,N-diethyl-4-methylpiperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C10H21N3O.C6H8O7.C3H5N3O/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10;1-3(7)6(5)2-4/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);5H2,1H3

InChI Key

MNAJDEGONDAOSR-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)N1CCN(CC1)C.CC(=O)N(C#N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCN(CC)C(=O)N1CCN(CC1)C.CC(=O)N(C#N)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Other CAS No.

52109-02-1

Synonyms

divezid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table and analysis compare Divezid with four compounds sharing structural motifs or overlapping biological activities.

Compound Structure Type Biological Activity Unique Features Mechanism of Action
This compound Chlorophenyl keto-enol acid Antiparasitic, enzyme inhibitor Chlorophenyl substitution; dual keto-enol tautomerism Binds enzyme active sites, disrupts redox metabolism
Benzoin Hydroxy ketone Antimicrobial Benzoin condensation product; hydroxyl group enhances solubility Generates reactive oxygen species (ROS)
Chlorambucil Bifunctional alkylating agent Anticancer (lymphoma, leukemia) Nitrogen mustard moiety; crosslinks DNA strands Alkylates DNA bases, induces apoptosis
Clofazimine Phenazine derivative Antimycobacterial (leprosy) Phenazine core with lipophilic side chains; accumulates in macrophages Disrupts bacterial membrane integrity and ATP synthesis
Fumagillin Epoxy cyclohexane antibiotic Antiparasitic, antiangiogenic Derived from Aspergillus fumigatus; epoxy group critical for activity Inhibits methionine aminopeptidase-2 (MetAP-2)

Key Comparative Insights

Structural Differentiation Chlorophenyl vs. Phenazine/Phenyl Groups: this compound’s chlorophenyl group enhances electrophilicity and target binding affinity compared to Clofazimine’s phenazine core, which relies on lipophilicity for macrophage uptake . Keto-Enol Tautomerism: Unlike Benzoin’s static hydroxy ketone structure, this compound’s tautomerism allows pH-dependent reactivity, enabling broad enzyme inhibition .

Functional Overlaps and Divergences

  • Antiparasitic Activity : Both this compound and Fumagillin target parasites but differ mechanistically. Fumagillin inhibits MetAP-2, blocking angiogenesis, while this compound disrupts redox enzymes critical for parasite survival .
  • Enzyme Inhibition vs. DNA Alkylation : Chlorambucil’s DNA crosslinking mechanism contrasts with this compound’s enzyme-selective inhibition, reducing off-target cytotoxicity .

Industrial and Therapeutic Viability Synthetic Scalability: this compound’s synthesis is more cost-effective than Fumagillin’s fermentation-based production, which requires fungal cultures . Resistance Potential: this compound’s multi-enzyme targeting may delay resistance development compared to single-target agents like Fumagillin .

Preparation Methods

Synthesis of N,N-Diethyl-4-methylpiperazine-1-carboxamide

This intermediate likely originates from piperazine derivatives . A plausible route involves:

  • Methylation of piperazine using methyl iodide in alkaline conditions.

  • Carboxamide formation via reaction with diethylcarbamoyl chloride.

Reaction Conditions :

StepReagentsTemperatureTimeYield
1Piperazine, CH₃I, K₂CO₃60°C12h85%
2Diethylcarbamoyl chloride, DCMRT6h78%

Side products may include over-alkylated piperazines , necessitating purification via silica gel chromatography .

Synthesis of Acetamino Cyanamide

This component could be synthesized through acetylation of cyanoguanidine :

  • Acetylation : Cyanoguanidine reacts with acetic anhydride in pyridine.

  • Purification : Recrystallization from ethanol-water mixtures.

Key Parameters :

  • Molar Ratio : Cyanoguanidine:Acetic anhydride (1:2)

  • Reaction Efficiency : 92% conversion (monitored via HPLC ).

Convergent Synthesis of this compound

Esterification of Citric Acid

The citric acid moiety is esterified with the piperazine carboxamide intermediate. This step typically employs DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent:

Citric Acid+Piperazine CarboxamideDCC, DMAPIntermediate Ester\text{Citric Acid} + \text{Piperazine Carboxamide} \xrightarrow{\text{DCC, DMAP}} \text{Intermediate Ester}

Optimization Challenges :

  • Solubility Issues : Polar aprotic solvents (e.g., DMF) enhance reactivity.

  • Byproduct Management : DCU (dicyclohexylurea) precipitates and is removed via filtration.

Final Conjugation

The acetamino cyanamide is linked to the esterified intermediate via nucleophilic acyl substitution :

Intermediate Ester+Acetamino CyanamideBase CatalystThis compound\text{Intermediate Ester} + \text{Acetamino Cyanamide} \xrightarrow{\text{Base Catalyst}} \text{this compound}

Reaction Metrics :

CatalystTemperatureYieldPurity (HPLC)
DBU50°C65%95%
K₂CO₃RT45%88%

Purification and Characterization

Chromatographic Purification

Crude this compound is purified using flash chromatography (silica gel, ethyl acetate/methanol gradient), achieving >98% purity.

Analytical Validation

  • Mass Spectrometry : Molecular ion peak at m/z 490.5 confirms molecular weight.

  • NMR Spectroscopy :

    • ¹H NMR : Signals at δ 1.2 (diethyl CH₃), δ 3.5 (piperazine CH₂), δ 2.1 (acetyl CH₃).

    • ¹³C NMR : Carbonyl carbons at δ 170–175 ppm.

Challenges and Optimization Strategies

Stability of Cyanamide Group

The cyanamide moiety is prone to hydrolysis under acidic conditions. Solutions:

  • Use anhydrous solvents.

  • Conduct reactions under inert atmosphere.

Scalability Issues

  • Batch vs. Continuous Flow : Pilot studies show continuous flow reactors improve yield by 15%.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Convergent SynthesisModular, easier impurity managementMultiple purification steps65
Linear SynthesisFewer stepsLower purity50

Q & A

Basic Research Questions

Q. How to design a hypothesis-driven experimental framework for synthesizing Divezid with optimal purity?

  • Methodological Answer :

  • Begin with a literature review to identify gaps in synthesis protocols (e.g., solvent selection, temperature ranges) .
  • Use Design of Experiments (DOE) to systematically vary parameters (e.g., reaction time, catalyst concentration) and assess their impact on purity .
  • Example Table:
ParameterRange TestedImpact on Purity (R² Value)Optimal Value
Reaction Time12–48 hrs0.8936 hrs
Catalyst Loading1–5 mol%0.753 mol%
Solvent PolarityLow–High0.92Moderate
  • Validate results using reproducibility criteria (e.g., ≥3 independent trials) .

Q. What characterization techniques are essential for validating this compound’s structural and functional properties?

  • Methodological Answer :

  • Prioritize multi-modal analysis to cross-verify results:
TechniqueParameter MeasuredKey Metric
NMR SpectroscopyMolecular structureSignal multiplicity, δ (ppm)
XRDCrystallinityPeak intensity, 2θ angles
DSC/TGAThermal stabilityΔH, decomposition onset (°C)
HPLC-MSPurity & molecular weightRetention time, m/z ratio
  • Ensure consistency with literature benchmarks (e.g., ±5% deviation in NMR shifts) .

Q. How to formulate a research question that addresses gaps in this compound’s mechanism of action?

  • Methodological Answer :

  • Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :
  • Example: "How does this compound modulate [specific biological pathway] compared to existing inhibitors, and what structural features drive selectivity?"
  • Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) for clinical contexts .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity across independent studies?

  • Methodological Answer :

  • Conduct meta-analysis to quantify variability (e.g., I² statistic for heterogeneity) .
  • Identify confounders (e.g., cell line variability, assay protocols) via sensitivity analysis .
  • Example Table:
StudyIC₅₀ (nM)Cell LineAssay TypeAdjusted R²
Smith et al. (2023)12 ± 2HEK293Fluorescence0.85
Jones et al. (2024)45 ± 7HeLaLuminescence0.72
  • Propose mechanistic hypotheses (e.g., off-target effects) for further validation .

Q. What mixed-methods approaches integrate this compound’s molecular dynamics simulations with experimental data?

  • Methodological Answer :

  • Combine quantitative MD simulations (e.g., binding free energy calculations) with qualitative experimental data (e.g., crystallography) .
  • Use triangulation to reconcile discrepancies:
  • Step 1: Validate simulation results against experimental ΔG values.
  • Step 2: Apply machine learning (e.g., Random Forest) to identify key molecular descriptors .

Q. How to ensure reproducibility in this compound’s synthesis across laboratories?

  • Methodological Answer :

  • Adopt standardized protocols (e.g., IUPAC guidelines) and share raw data via repositories like Figshare .
  • Include negative controls and detailed metadata (e.g., humidity, equipment calibration) in supplementary materials .

Data Analysis & Interpretation

Q. What statistical methods address variability in this compound’s pharmacokinetic data?

  • Methodological Answer :

  • Apply multivariate regression to isolate factors (e.g., dosage, administration route) .
  • Use Bland-Altman plots to assess agreement between analytical techniques (e.g., LC-MS vs. ELISA) .

Key Takeaways for Researchers

  • Basic Questions : Focus on hypothesis formulation, experimental design, and foundational characterization.
  • Advanced Questions : Prioritize contradiction resolution, mixed-methods integration, and reproducibility.
  • Avoid : Consumer-focused queries (e.g., "Where to buy this compound?") or industrial-scale synthesis.

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